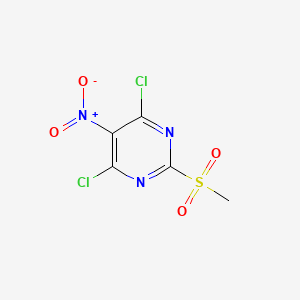

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfonyl-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O4S/c1-15(13,14)5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCQXDMVZPLEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565047 | |

| Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127726-62-9 | |

| Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine typically involves the chlorination of 2-(methylsulfonyl)-5-nitropyrimidine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction proceeds through the substitution of hydrogen atoms with chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be displaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as anilines, secondary aliphatic amines, and deprotonated anilines are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.

Major Products Formed

Scientific Research Applications

Overview

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine is a pyrimidine derivative characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a nitro group. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows chemists to create novel compounds with potential applications in various fields.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and receptor antagonists . Its ability to interact with specific molecular targets makes it useful for exploring biochemical pathways and developing new therapeutic strategies.

Medicine

Research involving this compound has focused on its potential as a therapeutic agent. It is particularly relevant in the development of:

- Anti-cancer drugs : Investigations are ongoing regarding its efficacy against various cancer cell lines.

- Anti-viral agents : Studies suggest potential applications in treating viral infections due to its ability to inhibit viral replication mechanisms.

Industry

The compound is also employed in the production of agrochemicals and pharmaceuticals. Its properties make it suitable for developing herbicides, fungicides, and other agricultural products that require specific chemical characteristics.

Case Studies

Several studies have highlighted the effectiveness of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine in various applications:

- Enzyme Inhibition Study : A research article demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compounds for enhanced activity.

- Synthesis of Anti-Viral Agents : Another study focused on synthesizing analogs of this compound that showed promising results against viral infections in vitro. The modifications made to the original structure led to improved efficacy and selectivity.

- Agricultural Applications : Research has also been conducted on its use as a herbicide precursor. The compound's unique properties allow it to target specific plant pathways without affecting non-target species.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The presence of the nitro group and the methylsulfonyl group enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of kinase activity and modulation of receptor functions .

Comparison with Similar Compounds

Key Observations:

Leaving Group Efficacy : The methylsulfonyl group in the target compound outperforms methylthio or cyclopropyl substituents in SNAr reactions due to its superior electron-withdrawing capacity .

Nitro Group Role : The nitro group at position 5 enhances ring electrophilicity, enabling sequential substitutions at positions 2, 4, and 3. This is critical for constructing complex polymers or heterocycles .

Steric Effects : Bulky groups (e.g., cyclopropyl) hinder reactivity but improve regioselectivity in multi-step syntheses .

Biological Activity

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine belongs to the pyrimidine family and is characterized by:

- Two chlorine atoms at the 4 and 6 positions.

- A methylsulfonyl group at the 2 position.

- A nitro group at the 5 position.

This unique structure contributes to its reactivity and biological activity.

The biological activity of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the nitro group allows for potential reduction reactions, leading to the formation of reactive intermediates that can engage in further biological interactions.

Target Enzymes

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. It may inhibit various targets involved in metabolic pathways relevant to disease processes, such as cancer and inflammation .

Therapeutic Applications

Research indicates that 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine has potential applications in:

- Anti-cancer Therapy : Studies suggest that it may act as a precursor for developing anti-cancer agents due to its ability to inhibit tumor growth through various biochemical pathways .

- Anti-inflammatory Agents : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, derivatives related to this compound have demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

- Anti-cancer Activity : In vitro studies have demonstrated that derivatives of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, specific derivatives were found to significantly reduce cell viability in human cancer cell lines such as HT-29 and TK-10 .

- Anti-inflammatory Effects : In animal models of inflammation (carrageenan-induced paw edema), compounds derived from 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine showed a marked reduction in edema compared to controls, indicating their potential utility as anti-inflammatory agents .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives. These investigations revealed that modifications to the core structure can enhance biological activity:

- Electron-donating groups at specific positions on the pyrimidine ring were found to increase anti-inflammatory potency.

- Compounds with additional functional groups such as thiazole or pyrazole showed enhanced selectivity and efficacy against specific targets .

Comparative Analysis

| Compound | Activity | IC50 Value | Notes |

|---|---|---|---|

| 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine | COX-2 Inhibition | Comparable to celecoxib (0.04 μmol) | Effective in reducing inflammation |

| Related Derivative A | Anti-cancer | Varies by cell line | Significant cytotoxicity observed |

| Related Derivative B | Anti-inflammatory | Lower than standard NSAIDs | Enhanced efficacy with modifications |

Q & A

Q. What are the optimized synthetic routes for 4,6-dichloro-2-(methylsulfonyl)-5-nitropyrimidine?

The compound is synthesized via chlorination of precursor pyrimidines. A common method involves treating 2-(methylthio)-5-nitropyrimidine derivatives with phosphorus oxychloride (POCl₃) and 2,6-lutidine as a base. For example, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is obtained in 92% yield by refluxing the precursor in POCl₃ with 2,6-lutidine at 80°C for 2 hours, followed by ice quenching and filtration . Subsequent oxidation of the methylthio group to methylsulfonyl can be achieved using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Q. How is this compound characterized post-synthesis?

Characterization typically involves:

- NMR spectroscopy : Distinct signals for the methylsulfonyl group (e.g., δ 2.56 ppm for SCH₃ in the methylthio precursor) and pyrimidine ring protons/carbons .

- Elemental analysis : To confirm purity and molecular formula.

- Melting point determination : For crystalline derivatives (e.g., 63–64°C for intermediates) .

- IR spectroscopy : To identify functional groups like nitro (NO₂) and sulfonyl (SO₂) stretches .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact, as the compound is a potential irritant .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill management : Absorb spills with inert material (e.g., sand) and avoid dispersal into waterways .

Advanced Research Questions

Q. How can the sulfide/sulfonyl group in this compound be leveraged for further functionalization?

The methylsulfonyl group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example:

- Cyanide displacement : Treatment with KCN replaces the sulfonyl group with a nitrile (-CN) to form pyrimidine-2-carbonitriles .

- Amination : Reacting with amines (e.g., benzylamine) under basic conditions introduces amino groups at the 2-position . These reactions require anhydrous conditions and catalysts like NaH or Cs₂CO₃ to enhance reactivity .

Q. What strategies improve yields in multi-step syntheses involving this compound?

Key optimizations include:

- Temperature control : Maintaining 80°C during chlorination ensures complete conversion .

- Moisture-sensitive steps : Use of Ar atmosphere or drying tubes to prevent hydrolysis of intermediates .

- Chlorination agents : N-Chlorosuccinimide (NCS) selectively introduces chlorine at the C5 position with 95% efficiency in some protocols .

- Purification : Dry flash chromatography or recrystallization minimizes byproduct contamination .

Q. How is this compound applied in solid-phase synthesis of purine derivatives?

In solid-phase protocols:

- Resin binding : The compound reacts with resin-bound amines via SNAr to anchor the pyrimidine core .

- Stepwise functionalization : Sequential displacement of chloride groups with alkylamines, followed by nitro group reduction and cyclization with orthoesters, yields substituted purines .

- Steric considerations : Bulky substituents at C2 and C4 may reduce cyclization efficiency, necessitating tailored orthoester reagents .

Data Contradictions and Resolution

Q. Why do some syntheses report low yields (~30%) in final chlorination steps?

Discrepancies arise from competing side reactions (e.g., over-chlorination or decomposition). notes that using NCS in acetonitrile at 0°C minimizes side reactions, achieving 95% yield for C5 chlorination. However, subsequent deprotection steps (e.g., benzyloxy group removal) can reduce overall yields to 30%, highlighting the need for optimized protecting groups .

Q. How does the electronic nature of substituents affect reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.